Malononitrile, (3-trifluoromethylbenzylidene)-
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Overview
Description
Molecular Structure Analysis
The molecular structure of Malononitrile, (3-trifluoromethylbenzylidene)- involves a benzylidenemalononitrile core, which can be transformed into 1,1,2,2-tetracyanocyclopropanes .Chemical Reactions Analysis
Malononitrile is a commonly known and widely used reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors . Its unique reactivity promotes more extensive applications of this reagent in organic chemistry .Physical And Chemical Properties Analysis
The compound has a melting point of 155-157°C and a boiling point of 275°C. It also exhibits third-harmonic generation properties .Scientific Research Applications
1. Polycondensation Applications
Malononitrile undergoes polycondensation reactions with aromatic compounds like benzyl chloride to produce various polymers. This process, using organic bases such as triethylamine, yields polymers with specific properties, as demonstrated in the synthesis of dibenzylmalononitrile and polymers with intrinsic viscosities ranging from 0.14-0.22 dl/g (Kawabata, Matsubara, & Yamashita, 1973).
2. Analytical Chemistry
Malononitrile serves as a key material in synthetic organic, medical, and industrial chemistry, and its analytical detection is crucial due to its cyanogenic properties. A novel colorimetric probe was developed for sensitive and selective analysis of malononitrile, indicating its utility in environmental and industrial applications (Kim et al., 2020).
3. Environmental Monitoring
Malononitrile derivatives like 2-(4-hydroxybenzylidene)malononitrile are synthesized for optical detection of anions such as CN- in water. Their colorimetric properties and high selectivity make them suitable for environmental monitoring, especially in detecting toxic substances in potable water (Schramm, Menger, & Machado, 2016).
4. Organic Synthesis
Malononitrile is a versatile reagent widely used in organic synthesis, including the preparation of pharmaceuticals, pesticides, solvato-chromic dyes, and organic semiconductors. Its unique reactivity promotes extensive applications compared to other CH-acids (Hassan & Elmaghraby, 2015).
5. Nonlinear Optical Materials
The compound 2-(4-fluorobenzylidene) malononitrile (FBM) exhibits notable third-order nonlinear optical properties, making it suitable for applications in microelectronics and optoelectronics. FBM crystals display excellent transparency and a wide bandgap, beneficial for nonlinear optical (NLO) applications (Priyadharshini & Kalainathan, 2018).
6. Textile Industry
Malononitrile is incorporated into disperse dyes structures to enhance color depth and fastness on polyester and nylon fabrics. This modification improves the performance of these dyes in the textile industry (Lams et al., 2014).
7. Mass Spectrometry
In mass spectrometry, malononitrile derivatives like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile are used as matrices for analyzing various compounds. This application shows the versatility of malononitrile in analytical techniques, especially in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) (Wyatt, Stein, & Brenton, 2006).
Safety and Hazards
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-2-8(5-10)4-9(6-15)7-16/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGXCFRBKLIQIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190425 |
Source
|
Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malononitrile, (3-trifluoromethylbenzylidene)- | |
CAS RN |
36937-90-3 |
Source
|
Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036937903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, (3-trifluoromethylbenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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